molecular formula C15H21N3O5 B6713817 Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate

Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate

Cat. No.: B6713817
M. Wt: 323.34 g/mol
InChI Key: ZOBPIPHNAXBBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an oxazole ring with a carbamoyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction between an isocyanate and an amine. This step is usually carried out under mild conditions to prevent decomposition of the intermediate products.

    Final Coupling: The final step involves coupling the oxazole derivative with the carbamoyl intermediate. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the oxazole ring or the carbamoyl group, potentially yielding amines or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, where nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Ketones or alcohols.

    Reduction: Amines or alcohol derivatives.

    Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate can be used to study enzyme interactions and protein binding due to its potential as a ligand or inhibitor.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-22-15(21)12-7-11(18-23-12)14(20)17-10(8-13(16)19)9-5-3-2-4-6-9/h7,9-10H,2-6,8H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBPIPHNAXBBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C(=O)NC(CC(=O)N)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.